Gadopentetate Dimeglumine

Übersicht

Beschreibung

Magnevist,AKA gadopentetate dimeglumine, is a contrast agent specifically designed for magnetic resonance imaging (MRI). It became available for clinical use in 1988[“]. Magnevist has played a significant role in the evolution of contrast-enhanced MRI (CE-MRI), which has become an essential tool for disease diagnosis and management worldwide[“]. The utility of this diagnostic imaging modality has expanded beyond initial expectations[“].

The study compared the contrast of Magnevist with liposomal nanoparticles loaded with PEGylated Magnevist by MRI2 in a pancreatic cancer patient xenograft mouse model and found no significant difference in MRI contrast between the two.[“].

Furthermore, studies have estimated the accumulation of gadolinium in human brain gliomas after a single intravenous administration of Magnevist[“]. Gadolinium was present in all examined samples at concentrations of 0.0093 to 0.2384 ng mg–1 (ppm) of tumor tissue[“].

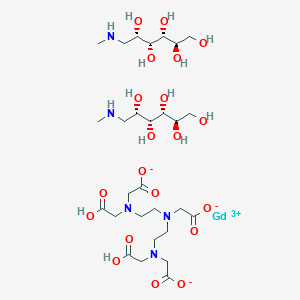

Molecular Structure

Atomic Arrangement Magnevist, is a chelate complex of the rare earth metal gadolinium (Gd^3+) with diethylenetriamine pentaacetic acid (DTPA). The central gadolinium ion is coordinated to three nitrogen atoms and five carboxylate oxygen atoms from DTPA, forming a highly stable complex[“][“].

Bonding Type The bonding in Magnevist involves coordinate covalent bonds between the gadolinium ion and the DTPA ligand. These bonds are formed when the DTPA donates electron pairs to the empty d-orbitals of the gadolinium ion[“].

Geometry The geometry of the gadopentetate ion is a distorted tricapped trigonal prism, with the gadolinium ion at the center. The DTPA ligand forms a complex with the gadolinium ion, resulting in a nine-coordinate complex[“].

Electron Cloud Distribution The electron cloud in Magnevist is distributed around the gadolinium ion and the DTPA ligand. The unpaired electrons in the gadolinium ion’s d-orbitals contribute to its paramagnetic properties, which are crucial for its function as an Gadopentetate Dimeglumine contrast agent[“].

Stereochemistry As a complex ion, Magnevist does not have stereoisomers. The arrangement of atoms in the complex is determined by the coordination of the DTPA ligand to the gadolinium ion[“].

Resonance Structures Magnevist, as a complex ion, does not exhibit resonance. The structure of the complex is determined by the coordination of the DTPA ligand to the gadolinium ion, and does not involve delocalized electrons that could contribute to resonance structures[“].

Wirkmechanismus

Target of Action Magnevist, is a contrast agent specifically designed for magnetic resonance imaging (Gadopentetate Dimeglumine). It is used to facilitate the visualization of lesions and abnormal vascularity in various body systems[“][“].

Mode of Action Magnevist is a paramagnetic agent. When placed in a magnetic field, it develops a large magnetic moment. This local magnetism may change proton density and spin, leading to an increase in signal intensity and hence, an increase in the image contrast of certain tissues[“][“].

Result of Action The use of Magnevist enhances the quality of this compound scans, allowing for better characterization of lesion morphology. It enables a more accurate assessment of cystic, necrotic, tumor, or blood components of the lesion. This leads to a gain in diagnostic information, which is statistically significant and beneficial for patient management[“].

Action Environment The action of Magnevist is not significantly affected by environmental factors. However, its effectiveness can be influenced by the technical parameters of the this compound scan, such as the strength of the magnetic field[“][“].

Physical Properties

State Magnevist is a liquid at standard temperature and pressure[“].

Color and Appearance Magnevist is a clear, colorless to slightly yellow aqueous solution[“][“].

Density The density of Magnevist is approximately 1.195 g/mL at 25°C[“].

Solubility Magnevist is highly water-soluble[“]. This property is crucial for its use as an intravenous contrast agent in Gadopentetate Dimeglumine.

Chemical Properties

Magnevist, is a paramagnetic contrast medium used in magnetic resonance imaging (Gadopentetate Dimeglumine)[“]. It is a highly water-soluble, hydrophilic compound with a partition coefficient between n-butanol and buffer at pH 7.6 of about 0.0001[“].

Acidity and Alkalinity Magnevist has a pH range of 7.0-7.9, which means it is near neutral on the pH scale[“].

Stability Magnevist is known for its high in vivo and in vitro stability. Diethylene triamine pentaacetic acid (DTPA) forms a complex with the paramagnetic gadolinium ion with high in vivo and in vitro stability (thermodynamic stability constant: log KGdL = 22 to 23)[“].

Toxicity Generally considered safe, there are important considerations and complications that have been recognized with the use of Magnevist, leading to precautions with administration[“]. In some cases, it has been found that gadolinium from Magnevist can remain in the body, including the brain, for months to years after administration[“].

Biochemical Properties

It does not display significant inhibitory interaction with enzymes such as acetylcholinesterase and lysozyme at clinically relevant concentrations[“]. It does not activate the complement system[“].

Cellular Effects Magnevist has been used as an Gadopentetate Dimeglumine contrast agent in patients with limited brain perfusion, where rheological properties of blood play an important role. The dose-dependent effects of Magnevist on red blood cell aggregability (RBCA), deformability, and blood viscosity were measured. At higher concentrations and on prolonged incubation, this compound has a slight in vitro effect on erythrocyte morphology[“].

Molecular Mechanism Magnevist is a paramagnetic contrast medium for use in this compound. When T1-weighted scanning sequences are used in proton magnetic resonance imaging, the gadopentetate-induced shortening of the spin-lattice relaxation time (T1) of excited water protons leads to an increase of the signal intensity and, hence, to an increase of the image contrast of certain tissues[“].

Time Effect this compound can stay in your body for months or years after you receive this medicine[“].

Wissenschaftliche Forschungsanwendungen

Magnetic Resonance Imaging (Gadopentetate Dimeglumine) Magnevist is primarily used as a contrast medium in this compound. It enhances the contrast in this compound scans, making it easier to differentiate between different types of tissues[“].

Neurology Magnevist has been extensively used in neurology research[“]. Its ability to provide clear imaging of soft tissues makes it valuable in studies involving the brain[“].

Cardiology In cardiology, Magnevist is used to enhance the visibility of the heart and blood vessels in this compound scans[“]. This allows for a deeper understanding of these complex structures[“].

Oncology Magnevist is also used in oncology research[“]. It helps in the clear imaging of tumors, facilitating a deeper understanding of these complex structures[“].

Pancreatic Cancer Research A study compared the contrast enhancement of Magnevist to that of PEGylated Magnevist-loaded liposomal nanoparticles in a pancreatic cancer patient-derived xenograft (PDX) mouse model via this compound[“].

Development of New Imaging Techniques Magnevist is used in the development of new imaging techniques. Advances in contrast media and the technical capabilities of this compound have increased the accuracy and utility of contrast-enhanced-Gadopentetate Dimeglumine (CE-Gadopentetate Dimeglumine) for many different indications[“].

Nanoparticle Research Magnevist has been used in nanoparticle research. The aim was to ascertain if nanoparticle-loaded contrast agents would exhibit higher contrast than free contrast agent in an unperturbed solid tumor environment[“].

Pharmacokinetics and Drug Delivery Magnevist has been used in research related to pharmacokinetics and drug delivery. The use of Magnevist-loaded nanoparticles is being explored for targeted drug delivery[“].

Product Comparison

Magnevist,Dotarem: Similarities and Differences of Organic Compounds

Similarities

Type of Agent: Both Magnevist and Dotarem are part of the 7 GBCAs approved by the United States FDA specifically for CE-MR imaging of the CNS[“].

Usage: They are used in a wide range of indications, most commonly for CNS-related indications[“].

Effectiveness: Both agents increase confidence in diagnosis in a significant percentage of examinations and result in a change in radiological diagnosis in a large number of patients[“].

Safety: Both Magnevist and Dotarem have good safety profiles, with comparable results[“].

Differences

Chemical Structure: Magnevist is a linear ionic GBCA[“], while Dotarem is a macrocyclic ionic GBCA[“]. The difference in structure impacts their stability and the potential for gadolinium release.

Retention in the Body: The amount of gadolinium that stays in the body is different for different gadolinium medicines. Gadolinium stays in the body more after Magnevist than after Dotarem[“][“].

Stability: Macrocyclic agents like Dotarem are generally considered more stable than linear agents like Magnevist. This is because the macrocyclic structure forms a tighter complex with the gadolinium ion, reducing the risk of gadolinium release.

Related Small Molecules

2,3-Dibromosuccinic acid,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human),Asperlicin D,Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride,Vanin-1-IN-1,HDL376,Ovalbumin (323-339) (chicken, japanese quail),8,8''-Bibaicalein,MALAT1-IN-1,Sibiricose A1,Pro-Lys,FLAG peptide,Panaxyne

Zukünftige Richtungen

Enhancing Specificity and Efficiency: A major focus of future research on Magnevist is directed towards enhancing its specificity and efficiency, particularly in targeted molecular imaging. This is particularly relevant in the field of oncology, where precision in imaging is crucial for the detection and treatment of cancers. Efforts are being made to improve the molecular structure of Magnevist to increase its binding affinity to specific tissues or pathological features in the body[“].

Development of New Formulations: Research is also being conducted to develop new formulations of Magnevist that could potentially reduce the issues related to gadolinium retention in tissues. These new formulations aim to provide safer alternatives that maintain the high-quality imaging capabilities of Magnevist while minimizing potential long-term retention in the body. Such developments could significantly impact the use of contrast agents in both clinical and research settings[“].

Applications in Nanotechnology: Another exciting area of research is the integration of Magnevist with nanotechnology. Studies are exploring the encapsulation of Magnevist within nanostructures, like dendrimers, to enhance its properties. This approach could lead to more effective and targeted delivery of the contrast agent, opening new possibilities in diagnostic imaging and possibly even in therapeutic applications[“].

Eigenschaften

CAS-Nummer |

86050-77-3 |

|---|---|

Molekularformel |

C21H36GdN4O15- |

Molekulargewicht |

741.8 g/mol |

IUPAC-Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-4/t;4-,5+,6+,7+;/m.0./s1 |

InChI-Schlüssel |

LZQIEMULHFPUQY-BMWGJIJESA-J |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Isomerische SMILES |

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Kanonische SMILES |

[H+].CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Dichte |

Osmolality at 37 °C = 1,960; Viscosity (cP) = 4.9 at 20 °C, 2.9 at 37 °C; Density = 1.195 at 25 °C; Specific gravity = 1.208 at 25 °C; LogPw = -5.4 at 25 °C and pH7 /Magnevist Injection/ |

Verwandte CAS-Nummern |

80529-93-7 (Parent) |

Löslichkeit |

Freely soluble in water |

Synonyme |

Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of gadopentetate dimeglumine?

A1: this compound (Magnevist) has a molecular formula of C18H36GdN5O10 and a molecular weight of 605.64 g/mol.

Q2: Does the ionic nature of this compound influence its tissue penetration capabilities?

A2: Yes, research suggests that the ionic nature of this compound might affect its ability to penetrate organ membranes or adhere to tissues. In a study comparing gadolinium-based contrast agents in mouse embryo imaging, this compound demonstrated tissue-specific relaxivities, indicating potential differences in tissue interactions compared to non-ionic agents like gadoteridol (ProHance) and gadodiamide (Omniscan). [ [] https://www.semanticscholar.org/paper/c2592bcfffb05e2f2e37be11382e64727a9bc6f6 ]

Q3: Does the physical characteristics of this compound affect its performance?

A3: The physical characteristics of this compound, such as its relatively high osmolality, viscosity, and density compared to non-ionic contrast agents like gadoteridol (ProHance) and gadodiamide (Omniscan), may influence its performance. [ [] https://www.semanticscholar.org/paper/c2592bcfffb05e2f2e37be11382e64727a9bc6f6 ]

Q4: What is the typical route of administration for this compound in research settings?

A4: this compound has been administered through various routes in research settings, including intraperitoneal (IP) and intravenous (IV) injections. [ [] https://www.semanticscholar.org/paper/9269eb2c8507e8e09ced3138608c071085d3c585 ]

Q5: Is there evidence of this compound accumulation in specific tissues?

A5: Research suggests that this compound can accumulate in tissues, even after a single intravenous injection. A study investigating gadolinium accumulation in brain tumors after a single injection of this compound found detectable levels of gadolinium in all investigated tumor samples. [ [] https://www.semanticscholar.org/paper/499c422bc125f899cc8b33a2f385374ea0c414de ]

Q6: Does this compound act as a T1 or T2 contrast agent in MRI?

A6: While traditionally considered a T1 contrast agent, research suggests that this compound can exhibit T2 contrast properties under certain conditions. In a rat brain tumor model, this compound infusion resulted in a decrease in the MRI signal in the tumor region, characteristic of a T2 contrast agent. [ [] https://www.semanticscholar.org/paper/d057acb86c14469c994235889ed6621d861c4d83 ]

Q7: Are there known interactions between this compound and other drugs or substances?

A8: The interaction of this compound with methotrexate (MTX) has been studied, revealing a potential increase in the aggressiveness of MTX when administered in combination with this compound. This interaction could result in higher induction of chromosomal aberrations, micronuclei, and reduced mitotic index compared to either agent alone. [ [] https://www.semanticscholar.org/paper/eefd692350918d4650fb62e275a5d24187b81600 ]

Q8: Has this compound been used in preclinical studies to investigate specific disease models?

A9: Yes, this compound has been utilized in preclinical studies to examine various disease models, including a VX2 rabbit liver tumor model. This study investigated the use of dynamic contrast-enhanced MRI (DCE-MRI) to assess tumor perfusion and permeability using this compound and gadoxetate disodium (Eovist). [ [] https://www.semanticscholar.org/paper/067f1e6a0e77c1cb376593d77f3b423fba38e114 ]

Q9: Has this compound been investigated in cell-based assays?

A10: Research has evaluated the effects of this compound on human embryonic lung fibroblasts (HEL-299) in vitro. This study focused on the potential impact of this compound on cell proliferation, colony formation, viability, apoptosis, and cell cycle distribution. [ [] https://www.semanticscholar.org/paper/80cb08c238652399dfbc238dae4ed3cdb4a584c0 ]

Q10: Can this compound be used as a negative gastrointestinal contrast agent?

A11: A study has investigated the potential of this compound as an oral negative gastrointestinal contrast agent for Magnetic Resonance Cholangiopancreatography (MRCP). The results suggested that diluted this compound could effectively suppress the signal intensity in the stomach and duodenum, improving the visualization of pancreaticobiliary structures. [ [] https://www.semanticscholar.org/paper/31b7d5e214fc6d990b788f53b92bb0ce04a82d23 ]

Q11: Is gadolinium, the active component of this compound, known to have toxic effects?

A12: Yes, free gadolinium is recognized as toxic. The potential for the release of free gadolinium from this compound, particularly in individuals with impaired renal function, has raised concerns regarding its safety. [ [] https://www.semanticscholar.org/paper/52055cc1e4c84608f5f616db910bf8f591d2f179 ]

Q12: Has this compound been associated with any adverse effects?

A13: Studies have reported adverse events associated with this compound administration, including nausea, vomiting, headache, and hives. The incidence of these adverse events appears to be higher in patients who are not sedated during the procedure. [ [] https://www.semanticscholar.org/paper/a1ffbea79801e7ab46d969e5375fcf4ed513100c, [] https://www.semanticscholar.org/paper/de094b8791c8fd01c509cbdcabccbff745e66a70, [] https://www.semanticscholar.org/paper/032204418433fc04f5e6804e6b3b01d6aa35a6dc ]

Q13: Has research explored methods to mitigate the potential toxicity of this compound?

A14: Researchers have investigated the use of a chitosan-carbon quantum dot hybrid nanogel to encapsulate this compound, aiming to reduce its toxicity and improve cellular uptake. Studies in HEK293 and MCF7 cell lines suggest that this nanogel formulation may reduce the toxicity of this compound while enhancing cellular uptake. [ [] https://www.semanticscholar.org/paper/aec167afa6db492a24d8c47bd66342c1fc28d7d8 ]

Q14: Has this compound been linked to nephrogenic systemic fibrosis (NSF)?

A15: Multiple research articles have reported cases of NSF following this compound administration, particularly in patients with severe renal impairment. [ [], [], [], [], [] ] While the exact mechanism remains unclear, the lower stability constant of this compound compared to some other GBCAs has been suggested as a potential contributing factor, potentially leading to a higher release of free gadolinium.

Q15: Have targeted delivery systems been investigated for this compound?

A16: Research has explored the use of targeted delivery systems to improve the delivery of this compound to tumor cells. One study investigated a transferrin-liposome nanoparticle incorporating this compound for targeted delivery and MRI contrast enhancement. [ [] https://www.semanticscholar.org/paper/45b80bfe34c50db0532cf112000437ebc3e9f112 ] Another study investigated an anti-transferrin receptor single-chain antibody (TfRscFv) liposomal complex containing this compound. [ [] https://www.semanticscholar.org/paper/e7696074924d2c3a2c5ef3fee5eb13c76833d3e9 ]

Q16: Has this compound been used to investigate specific biomarkers or diagnostic applications?

A17: this compound has been utilized in research exploring biomarkers and diagnostics. In one study, this compound was used to investigate elastin content in the myocardium of mice after permanent coronary artery ligation, suggesting its potential for assessing extracellular matrix remodeling following myocardial infarction. [ [] https://www.semanticscholar.org/paper/9269eb2c8507e8e09ced3138608c071085d3c585 ]

Q17: Are there analytical methods to measure this compound and its transmetalation products in biological samples?

A18: Research has developed a capillary electrophoresis/electrospray ionization time-of-flight mass spectrometry (CE/ESI-TOF-MS) method for the simultaneous determination of this compound and its transmetalation products in complex clinical samples like blood plasma and whole blood. [ [] https://www.semanticscholar.org/paper/a0160ee68e6aea82197e1dfb5d82cdba3d6047d8 ]

Q18: Have alternative contrast agents been investigated in comparison to this compound?

A19: Various studies have compared this compound to other contrast agents, including gadoversetamide (OptiMARK), gadobenate dimeglumine (MultiHance), and gadoteridol (ProHance). These comparisons have focused on various aspects, including safety, efficacy, and incidence of adverse events. [ [], [], [], [], [], [], [], [], [], [], [], [] ]

Q19: Are there databases or registries tracking adverse events related to gadolinium-based contrast agents, including this compound?

A20: Yes, there are databases and registries tracking adverse events associated with gadolinium-based contrast agents, such as the Yale NSF Registry. These resources provide valuable information for researchers investigating the safety profile and potential long-term effects of these agents, including this compound. [ [] https://www.semanticscholar.org/paper/055eebb9f1179dc40d9a84accad8e9f89a6346f9 ]

Q20: When was this compound approved for clinical use?

A21: this compound was one of the first gadolinium-based contrast agents approved for clinical use, receiving approval in 1988. [ [] https://www.semanticscholar.org/paper/4251c36da1de8ccaa6414063140585a4f3ff30f6 ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.